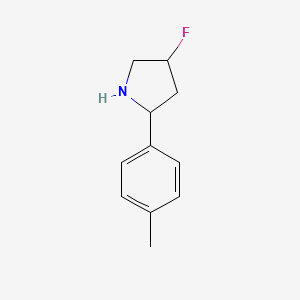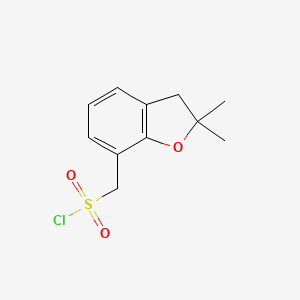
1-(3-Chlorobutyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobutyl)pyrrolidine is an organic compound with the molecular formula C8H16ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is a colorless liquid at room temperature and is known for its characteristic odor. It is soluble in many organic solvents, including ethanol, ether, and petroleum ether.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Chlorobutyl)pyrrolidine can be synthesized through several methods:
Reaction of Pyrrolidine with 3-Chlorobutanol: This method involves the reaction of pyrrolidine with 3-chlorobutanol under acidic conditions to form this compound.
Reaction of Pyrrolidine with 3-Chlorobutyl Chloride: Another method involves the reaction of pyrrolidine with 3-chlorobutyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically involves the continuous reaction of pyrrolidine with 3-chlorobutyl chloride in a reactor, followed by purification through distillation to obtain the desired product.
Analyse Des Réactions Chimiques
1-(3-Chlorobutyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution: Various substituted pyrrolidines.
Oxidation: Pyrrolidine N-oxides.
Reduction: Pyrrolidine derivatives.
Applications De Recherche Scientifique
1-(3-Chlorobutyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrrolidine derivatives.
Biology: The compound is used in the study of biological systems and as a building block for the synthesis of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorobutyl)pyrrolidine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from it.
Comparaison Avec Des Composés Similaires
1-(3-Chlorobutyl)pyrrolidine can be compared with other similar compounds such as:
Pyrrolidine: The parent compound, which lacks the chlorobutyl group.
1-(3-Chloropropyl)pyrrolidine: A similar compound with a shorter carbon chain.
1-(3-Chlorobutyl)piperidine: A similar compound with a six-membered ring instead of a five-membered ring.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the chlorobutyl group allows for specific interactions and reactions that are not possible with the parent pyrrolidine or other similar compounds.
Propriétés
Formule moléculaire |
C8H16ClN |
|---|---|
Poids moléculaire |
161.67 g/mol |
Nom IUPAC |
1-(3-chlorobutyl)pyrrolidine |
InChI |
InChI=1S/C8H16ClN/c1-8(9)4-7-10-5-2-3-6-10/h8H,2-7H2,1H3 |
Clé InChI |
RGLXFTAHDBVAPD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN1CCCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13155962.png)

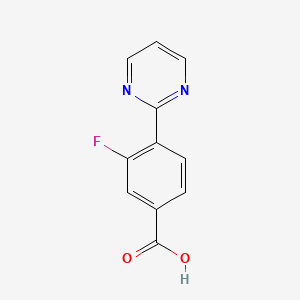
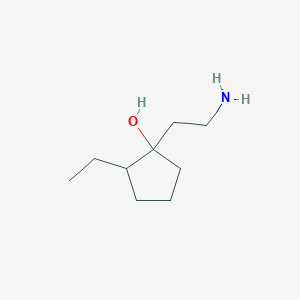
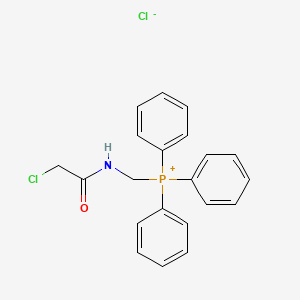
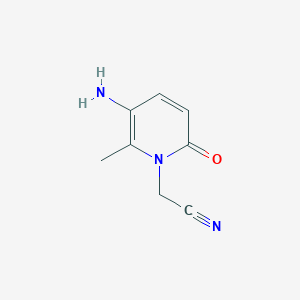
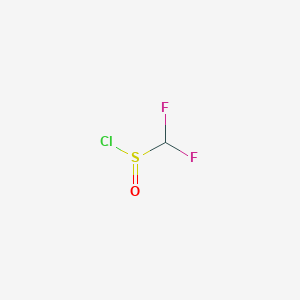
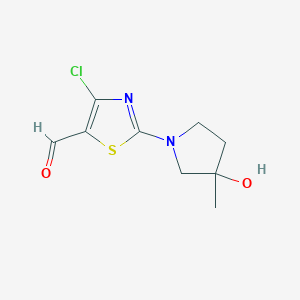
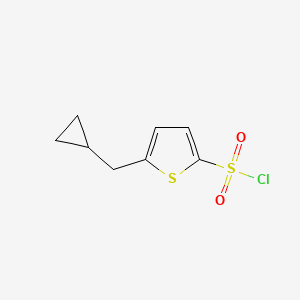
![Ethyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13156017.png)

